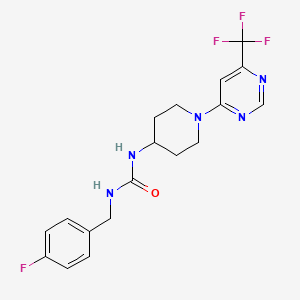![molecular formula C15H19ClN2O2 B2546460 N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide CAS No. 2411278-36-7](/img/structure/B2546460.png)
N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide (abbreviated as CPOX) is a chemical compound that has been studied for its potential use in scientific research. CPOX is a member of the oxirane family, which are compounds that contain a three-membered cyclic ether ring. The unique structure of CPOX makes it an interesting candidate for research in various fields, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of enzymes by binding to their active sites. This compound has been shown to be effective in inhibiting the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases. In addition, this compound has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide in laboratory experiments is its unique structure, which may allow it to interact with specific targets in the body. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide. One area of research could be to further investigate the mechanism of action of this compound, which may provide insights into its potential use in drug discovery. Another area of research could be to investigate the potential use of this compound as an anti-inflammatory agent in human clinical trials. Additionally, this compound could be studied for its potential use in treating various diseases, including cancer and neurological disorders.
Méthodes De Synthèse
N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis of this compound involves the use of pyrrolidine, a cyclic amine, and 2-chloro-6-nitrophenylacetic acid. The reaction between these two compounds produces a nitrophenylpyrrolidine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to produce this compound.
Applications De Recherche Scientifique
N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide has been studied for its potential use in scientific research due to its unique structure and properties. This compound has been investigated as a potential inhibitor of various enzymes, including proteases and kinases. In addition, this compound has been studied for its potential use in drug discovery, as it may be able to interact with specific targets in the body.
Propriétés
IUPAC Name |
N-[2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-4-3-5-13(18-8-1-2-9-18)11(12)6-7-17-15(19)14-10-20-14/h3-5,14H,1-2,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVLZBCMWFTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)
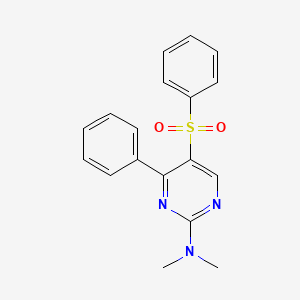
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)
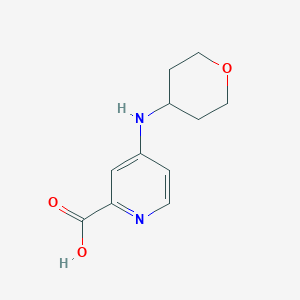



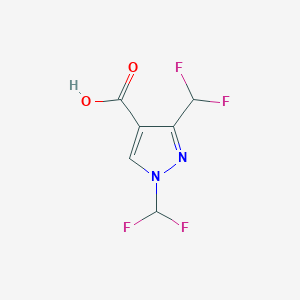
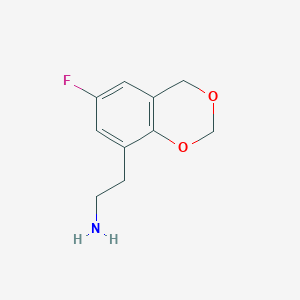
![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
